molecular formula C14H8N2O4 B1198356 Phenazine-1,6-dicarboxylic acid CAS No. 23462-25-1

Phenazine-1,6-dicarboxylic acid

Cat. No. B1198356
CAS RN: 23462-25-1
M. Wt: 268.22 g/mol
InChI Key: MJALVONLCNWZHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The biosynthesis of PDC involves several enzymatic steps. The precursor for PDC biosynthesis is chorismate, which is converted to PDC through a series of enzymatic reactions. Notably, the phzA gene plays a crucial role in PDC production in Pseudomonas. By generating phzA-inactivated mutants, researchers have successfully isolated and identified PDC. Mutations in the phzA protein significantly enhance PDC production, suggesting that phzA acts as a shunt switch for PDC biosynthesis .

Scientific Research Applications

Biosynthesis in Pseudomonas

PDC is a precursor for all phenazine-type metabolites. It is produced by Streptomyces and other bacteria, while Pseudomonas produces phenazine-1-carboxylic acid (PCA). The biosynthesis of PCA in Pseudomonas has been extensively studied . The gene phzA plays a significant role in the biosynthesis of PDC in Pseudomonas .

Antibacterial Properties

Phenazines, including PDC, exhibit broad-spectrum antibiotic activity against bacteria . This makes them valuable in the development of new antibacterial treatments.

Antifungal Properties

Phenazines also have potent antifungal properties . For example, phenazine-1-carboxamide (PCN) is effective in controlling Fusarium oxysporum f. sp. radicis-lycopersici, which induces tomato root rot .

Insecticidal Properties

Phenazines demonstrate insecticidal activities . This suggests potential applications in pest control and agriculture.

Antiparasitic Properties

Phenazines, including PDC, have shown antiparasitic activities . This could lead to the development of new treatments for parasitic infections.

Anticancer Properties

Phenazines have demonstrated anticancer activities . This suggests potential applications in cancer treatment research.

Biopesticide Applications

Phenazine-1-carboxylic acid (PCA), a phenazine derivative, has been registered as a new biopesticide to inhibit wheat root disease . This suggests potential applications of PDC in similar contexts.

Industrial Applications

Phenazines, including PDC, are aromatic compounds with various applications in agriculture, pharmaceuticals, and electrochemical industries .

Mechanism of Action

Target of Action:

PDC primarily targets biological processes within microbial cells. Specifically, it interacts with enzymes involved in phenazine biosynthesis. The key enzyme is PhzF , which catalyzes the isomerization of trans-2,3-dihydro-3-hydroxyanthranilic acid, a precursor in the phenazine pathway . By modulating PhzF activity, PDC influences the production of other phenazine metabolites.

Mode of Action:

PDC’s interaction with PhzF occurs at the active site. The Glu45 residue within PhzF acts as a general base/acid catalyst during proton transfer, facilitating the isomerization reaction. This process leads to the formation of PDC from its precursor . PDC’s structural features enable it to participate in redox reactions and potentially influence cellular redox balance.

Biochemical Pathways:

The biosynthesis of PDC involves several enzymatic steps. Chorismate, a common precursor, undergoes sequential conversions to yield PDC and phenazine-1-carboxylic acid (PCA). Phenazine-modifying enzymes further transform these “core” phenazine precursors into various phenazine derivatives . These derivatives exhibit diverse biological activities, including antibacterial and antitumor effects.

Result of Action:

PDC’s effects extend beyond microbial cells. It inhibits cell viability, DNA synthesis, and induces cell cycle arrest and apoptosis in cancer cells . Additionally, PDC may interact with topoisomerases (I and II), crucial enzymes involved in DNA replication and transcription .

properties

IUPAC Name

phenazine-1,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c17-13(18)7-3-1-5-9-11(7)16-10-6-2-4-8(14(19)20)12(10)15-9/h1-6H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJALVONLCNWZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=C3C(=N2)C=CC=C3C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178014
Record name Phenazine-1,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenazine-1,6-dicarboxylic acid

CAS RN

23462-25-1
Record name 1,6-Phenazinedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23462-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenazine-1,6-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023462251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenazine-1,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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